molecular formula C11H7Cl3 B8377712 1-Trichloromethylnaphthalene CAS No. 37827-78-4

1-Trichloromethylnaphthalene

Cat. No. B8377712
M. Wt: 245.5 g/mol
InChI Key: SOUOHLDNLSUZMH-UHFFFAOYSA-N
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Patent
US04783562

Procedure details

100 g of 1-naphthyl methyl sulphide are dissolved in 250 ml of carbon tetrachloride. Chlorine is introduced into the solution at 75° to 80° C., until the solution is saturated. The solvent and the resulting sulphur chloride are then distilled off. 30 g of 1-trichloromethylnaphthalene of boiling point 124° to 128° C./0.3 mm are obtained, after fractional distillation, from the reaction product which remains as a residue.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.ClCl.[C:15](Cl)([Cl:18])([Cl:17])[Cl:16]>>[Cl:16][C:15]([Cl:18])([Cl:17])[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CSC1=CC=CC2=CC=CC=C12
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent and the resulting sulphur chloride are then distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=CC2=CC=CC=C12)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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